2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s.
Antimicrobial Activity: The compound exhibits antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Green Chemistry: Its synthesis under green chemistry principles highlights its potential for sustainable chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft . This action is beneficial in conditions where acetylcholine levels are depleted, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
1,3,4-Thiadiazoles: These compounds are known for their diverse pharmacological properties, including antimicrobial and antitumor activities.
Uniqueness
2-(4-Tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,3)10-6-4-9(5-7-10)13-18-19-11(16)8-12(20)17-14(19)21-13/h4-7,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZPLQKECNNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=N)CC(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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